molecular formula C23H18ClN3O2S2 B5202077 N-{[4-(1,3-benzothiazol-2-yl)phenyl]carbamothioyl}-3-chloro-4-ethoxybenzamide

N-{[4-(1,3-benzothiazol-2-yl)phenyl]carbamothioyl}-3-chloro-4-ethoxybenzamide

Cat. No.: B5202077
M. Wt: 468.0 g/mol
InChI Key: FCGRTQGFYLKRNC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{[4-(1,3-benzothiazol-2-yl)phenyl]carbamothioyl}-3-chloro-4-ethoxybenzamide is a complex organic compound that features a benzothiazole ring fused to a phenyl ring, which is further connected to a carbamothioyl group and a benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[4-(1,3-benzothiazol-2-yl)phenyl]carbamothioyl}-3-chloro-4-ethoxybenzamide typically involves the condensation of 2-aminobenzenethiol with aldehydes or ketones, followed by cyclization reactions. One common method includes the reaction of 2-aminobenzenethiol with 4-chloro-3-ethoxybenzoyl chloride under basic conditions to form the desired benzothiazole derivative .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale cyclization reactions using thioamide or carbon dioxide as raw materials. The reaction system may be irradiated with a blue LED under an air atmosphere to enhance the reaction efficiency .

Chemical Reactions Analysis

Types of Reactions

N-{[4-(1,3-benzothiazol-2-yl)phenyl]carbamothioyl}-3-chloro-4-ethoxybenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, dihydrobenzothiazoles, and various substituted benzothiazole derivatives .

Scientific Research Applications

N-{[4-(1,3-benzothiazol-2-yl)phenyl]carbamothioyl}-3-chloro-4-ethoxybenzamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-{[4-(1,3-benzothiazol-2-yl)phenyl]carbamothioyl}-3-chloro-4-ethoxybenzamide involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This compound also interacts with cellular receptors, modulating signal transduction pathways that lead to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{[4-(1,3-benzothiazol-2-yl)phenyl]carbamothioyl}-3-chloro-4-ethoxybenzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ethoxy and chloro substituents enhance its solubility and reactivity, making it a valuable compound for various applications .

Properties

IUPAC Name

N-[[4-(1,3-benzothiazol-2-yl)phenyl]carbamothioyl]-3-chloro-4-ethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18ClN3O2S2/c1-2-29-19-12-9-15(13-17(19)24)21(28)27-23(30)25-16-10-7-14(8-11-16)22-26-18-5-3-4-6-20(18)31-22/h3-13H,2H2,1H3,(H2,25,27,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCGRTQGFYLKRNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C(=O)NC(=S)NC2=CC=C(C=C2)C3=NC4=CC=CC=C4S3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18ClN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.